molecular formula C13H17N5O3 B2638280 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034547-67-4

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2638280
CAS No.: 2034547-67-4
M. Wt: 291.311
InChI Key: YTHQORITWJJFEQ-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a synthetic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a triazolo-pyrazine core, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group is introduced via an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.

The final step involves the coupling of the triazolo-pyrazine intermediate with tetrahydrofuran-3-carboxylic acid. This coupling reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, where nucleophiles like amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The triazolo-pyrazine core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to its specific structural features, such as the ethoxy group and the tetrahydrofuran-3-carboxamide moiety

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Compound Overview

Chemical Structure:
The compound features a tetrahydrofuran moiety linked to an ethoxy-substituted triazolo[4,3-a]pyrazine. The structural complexity suggests a rich potential for biological interactions.

Molecular Formula: C₁₄H₁₇N₇O₂
Molecular Weight: 315.33 g/mol
CAS Number: 2034201-25-5

Synthesis

The synthesis of this compound typically involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with suitable carboxamide derivatives under controlled conditions. This process may include the use of organic solvents and specific catalysts to enhance yield and purity .

Anticancer Properties

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, derivatives have been shown to act as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer therapy. For instance:

Compound Activity Reference
3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamideAnti-cancer activity
N-(6-fluoropyridin-3-yl)-[1,2,4]triazoleSelective kinase inhibition

Antimicrobial Activity

This compound has also demonstrated moderate to good antibacterial activity against various strains. This suggests its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

Similar compounds within the pyrazole family have shown anti-inflammatory properties. The mechanisms often involve inhibition of key inflammatory pathways and cytokine production .

Study on Erythrocyte Toxicity

In a study assessing the antioxidant properties of related compounds against toxicity in fish erythrocytes exposed to pollutants like 4-nonylphenol, certain derivatives showed significant protective effects. This highlights the potential for triazolo-pyrazine derivatives in mitigating oxidative stress .

In Vitro Studies on Cancer Cell Lines

In vitro studies have indicated that various derivatives exhibit cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal human cells (HEK-293). For example:

Compound IC50 (µM) IC90 (µM) Cell Type
Compound A1.353.73Mycobacterium tuberculosis H37Ra
Compound B2.1840.32HEK-293

These findings suggest a promising therapeutic index for further development .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h4-5,9H,2-3,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQORITWJJFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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